molecular formula C9H21N3O2 B064419 tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate CAS No. 193206-49-4

tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate

Cat. No. B064419
M. Wt: 203.28 g/mol
InChI Key: KQXGYFNJIMVFDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate and related compounds involves multi-step synthetic routes. For example, a compound closely related to tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate was synthesized from commercially available starting materials through steps including acylation, nucleophilic substitution, and reduction, achieving a total yield of 81% (Zhao et al., 2017). Another study demonstrated the chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates, showcasing the versatility in the synthesis of tert-butyl carbamates (Sakaitani & Ohfune, 1990).

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates has been extensively studied. Crystallographic studies of similar compounds reveal the non-planar conformation of molecules and their packing in the crystal lattice, highlighting the importance of intermolecular interactions (Kant et al., 2015).

Chemical Reactions and Properties

tert-Butyl carbamates undergo various chemical reactions, including lithiation and subsequent reactions with electrophiles, to yield a wide range of substituted products. These reactions demonstrate the reactivity and versatility of tert-butyl carbamates in synthetic chemistry (Smith et al., 2013).

Physical Properties Analysis

The physical properties of tert-butyl carbamates, such as melting points, boiling points, and solubilities, are crucial for their handling and application in various chemical processes. Detailed thermal analysis provides insights into their stability and decomposition pathways (Çolak et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity, stability under different conditions, and interactions with various reagents, are fundamental to understanding the applications and limitations of tert-butyl carbamates. For instance, studies on the protection and deprotection of amino groups highlight the chemical versatility of tert-butyl carbamates (Guijarro et al., 1996).

Scientific Research Applications

  • Chemical Synthesis

    • Application Summary : “tert-Butyl (2-aminoethyl)(ethyl)carbamate” is used in chemical synthesis .
  • Preparation of Other Compounds

    • Application Summary : It is used in the preparation of (2-isothiocyanato-ethyl)-carbamic acid tert-butyl ester by reacting with carbon disulfide .
  • Preparation of Thyronamine Derivatives

    • Application Summary : N-Boc-ethylenediamine, which is similar to “tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate”, is used in the synthesis of thyronamine derivatives .
  • Preparation of PEG Derivatives

    • Application Summary : “tert-Butyl (2-aminoethyl) (2- ((tert-butoxycarbonyl)amino)ethyl)carbamate” is used in the preparation of PEG derivatives .
  • Oligonucleotide and Peptide Synthesis

    • Application Summary : N-Boc-ethylenediamine, which is similar to “tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate”, is used in both oligonucleotide and peptide synthesis .
  • Preparation of Various Carbamates

    • Application Summary : “tert-Butyl (2-aminoethyl)(ethyl)carbamate” is used in the preparation of various carbamates .

properties

IUPAC Name

tert-butyl N-[2-(2-aminoethylamino)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3O2/c1-9(2,3)14-8(13)12-7-6-11-5-4-10/h11H,4-7,10H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXGYFNJIMVFDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40394379
Record name N1-Boc-diethylenetriamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate

CAS RN

193206-49-4
Record name N1-Boc-diethylenetriamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N1-Boc-2,2'-iminodiethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate
Reactant of Route 3
Reactant of Route 3
tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate
Reactant of Route 4
Reactant of Route 4
tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate
Reactant of Route 5
Reactant of Route 5
tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate
Reactant of Route 6
Reactant of Route 6
tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate

Citations

For This Compound
1
Citations
AM Agafontsev, AS Oshchepkov, TA Shumilova… - Molecules, 2021 - mdpi.com
Selective recognition of nucleotides with synthetic receptors is an emerging direction to solve a series of nucleic acid-related challenges in biochemistry. Towards this goal, a new aza-…
Number of citations: 6 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.